molecular formula C14H15ClN2OS B319237 N,N-diallyl-N'-(2-chlorobenzoyl)thiourea

N,N-diallyl-N'-(2-chlorobenzoyl)thiourea

Cat. No.: B319237
M. Wt: 294.8 g/mol
InChI Key: PPEAVWKMZLKRHP-UHFFFAOYSA-N
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Description

N,N-Diallyl-N'-(2-chlorobenzoyl)thiourea is a thiourea derivative characterized by two allyl groups attached to the nitrogen atoms and a 2-chlorobenzoyl substituent on the thiocarbonyl group. This compound belongs to a broader class of N,N-disubstituted thioureas, which are renowned for their versatility in coordination chemistry and biological applications. Structural studies of analogous compounds (e.g., 1-allyl-3-(2-chlorobenzoyl)thiourea) reveal that such derivatives typically adopt the thione tautomeric form stabilized by intramolecular N–H···O hydrogen bonds . These interactions are critical for maintaining molecular stability and influencing reactivity.

Properties

Molecular Formula

C14H15ClN2OS

Molecular Weight

294.8 g/mol

IUPAC Name

N-[bis(prop-2-enyl)carbamothioyl]-2-chlorobenzamide

InChI

InChI=1S/C14H15ClN2OS/c1-3-9-17(10-4-2)14(19)16-13(18)11-7-5-6-8-12(11)15/h3-8H,1-2,9-10H2,(H,16,18,19)

InChI Key

PPEAVWKMZLKRHP-UHFFFAOYSA-N

SMILES

C=CCN(CC=C)C(=S)NC(=O)C1=CC=CC=C1Cl

Canonical SMILES

C=CCN(CC=C)C(=S)NC(=O)C1=CC=CC=C1Cl

Origin of Product

United States

Comparison with Similar Compounds

N-Alkyl vs. N-Aryl Substituents

  • N,N-Dialkyl Derivatives : Compounds like N,N-diethyl-N'-(2-chlorobenzoyl)thiourea exhibit planar thiourea cores with bond lengths consistent with thione tautomers (C–S: ~1.68 Å; C–O: ~1.22 Å) . The alkyl groups (e.g., ethyl, allyl) introduce steric bulk but minimal electronic perturbation.
  • N-Aryl Derivatives : In N-(2-chlorophenyl)-N'-(3,4-dimethoxybenzoyl)thiourea (CAS 335214-20-5), the aryl substituents increase conjugation, leading to shortened C–N bonds (1.34–1.38 Å) and enhanced resonance stabilization .

Intramolecular Hydrogen Bonding

  • The 2-chlorobenzoyl group in N,N-diallyl-N'-(2-chlorobenzoyl)thiourea facilitates a robust intramolecular N–H···O hydrogen bond (N–H: ~0.91 Å; H···O: ~1.98 Å), forming a six-membered ring . This feature is absent in non-aroyl derivatives like N-(3-chlorophenyl)-N'-(4-chlorobutanoyl)thiourea, where weaker intermolecular interactions dominate .

Analgesic Activity

  • 1-Allyl-3-(2-chlorobenzoyl)thiourea (ED₅₀ = 15.44 mg/kg BW in mice) outperforms diclofenac sodium due to enhanced lipophilicity from the allyl group, improving blood-brain barrier penetration .
  • N,N-Dimethyl-N'-(2-chlorobenzoyl)thiourea shows weaker activity (ED₅₀ > 25 mg/kg BW), highlighting the critical role of allyl substituents in analgesia .

Antimicrobial and Antitumor Properties

  • Transition metal complexes of N,N-dialkyl-N'-(2-chlorobenzoyl)thioureas (e.g., Co(III), Cu(II)) demonstrate broad-spectrum antimicrobial activity (MIC = 8–32 µg/mL against S. aureus and E. coli) . The allyl groups may reduce metal-binding efficiency compared to smaller alkyl substituents.
  • N-(2-Chlorobenzoyl)-N'-(3-pyridyl)thiourea exhibits moderate antitumor activity (IC₅₀ = 12.5 µM against HeLa cells), whereas derivatives with bulkier substituents (e.g., naphthyl) show diminished efficacy due to steric hindrance .

Structural and Spectroscopic Data

Compound C–S Bond (Å) C–O Bond (Å) Intramolecular H-Bond Biological Activity (Highlight)
This compound 1.68 1.22 N–H···O (1.98 Å) Pending pharmacological studies
1-Allyl-3-(2-chlorobenzoyl)thiourea 1.67 1.21 N–H···O (1.95 Å) ED₅₀ = 15.44 mg/kg (Analgesic)
N-(2-Chlorophenyl)-N'-(4-Cl-butanoyl) 1.70 1.24 None IC₅₀ = 18.3 µg/mL (Anti-amoebic)
Cu(II) Complex of N,N-diethyl analogue 1.66 1.19 N/A MIC = 8 µg/mL (S. aureus)

Key Research Findings and Implications

Steric vs. Electronic Effects : Allyl groups enhance bioavailability but may hinder metal coordination compared to smaller alkyl or aryl groups .

Hydrogen Bonding : Intramolecular N–H···O bonds stabilize the thione form, critical for maintaining reactivity in biological environments .

Pharmacological Potential: The 2-chlorobenzoyl moiety is a promising scaffold for antitumor and antimicrobial agents, though substituent optimization is required to balance activity and toxicity .

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